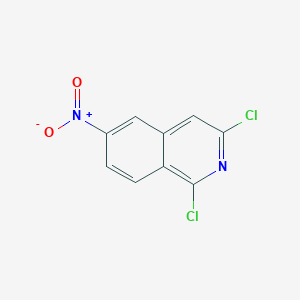
Ethyl 6-ethoxynaphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-ethoxynaphthalene-2-carboxylate is a chemical compound with the molecular formula C15H16O3 It is an ester derivative of naphthalene, characterized by the presence of an ethoxy group at the 6th position and an ethyl ester group at the 2nd position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-ethoxynaphthalene-2-carboxylate typically involves the esterification of 6-ethoxynaphthalene-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
6-ethoxynaphthalene-2-carboxylic acid+ethanolH2SO4ethyl 6-ethoxynaphthalene-2-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification reaction under milder conditions and with reduced environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-ethoxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 6-ethoxynaphthalene-2-carboxylic acid and ethanol.
Reduction: 6-ethoxynaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 6-ethoxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed ester hydrolysis.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and fragrances.
Mécanisme D'action
The mechanism of action of ethyl 6-ethoxynaphthalene-2-carboxylate in biological systems involves its hydrolysis to the corresponding carboxylic acid and ethanol. The carboxylic acid can interact with various molecular targets, including enzymes and receptors, to exert its effects. The specific pathways and targets depend on the biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Ethyl 6-ethoxynaphthalene-2-carboxylate can be compared with other ester derivatives of naphthalene, such as:
Ethyl naphthalene-2-carboxylate: Lacks the ethoxy group at the 6th position.
Mthis compound: Has a methyl ester group instead of an ethyl ester group.
Ethyl 6-methoxynaphthalene-2-carboxylate: Contains a methoxy group instead of an ethoxy group at the 6th position.
The presence of the ethoxy group at the 6th position in this compound imparts unique chemical and physical properties, making it distinct from its analogs.
Propriétés
Numéro CAS |
88285-48-7 |
|---|---|
Formule moléculaire |
C15H16O3 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
ethyl 6-ethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H16O3/c1-3-17-14-8-7-11-9-13(15(16)18-4-2)6-5-12(11)10-14/h5-10H,3-4H2,1-2H3 |
Clé InChI |
XHKIMDYTGAMVEK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone](/img/structure/B11870402.png)


![[2,4'-Bipyridine]-2',6'-dicarboxylic acid](/img/structure/B11870419.png)








![2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol](/img/structure/B11870462.png)
